1-Nitro-2-(1-propen-1-ylsulfonyl)benzene is an organic compound classified as a nitro-substituted aromatic sulfonyl compound. Its IUPAC name is 1-nitro-2-[(E)-prop-1-enyl]sulfonylbenzene, and it has the molecular formula with a molecular weight of 227.24 g/mol. This compound is primarily used in research settings, particularly in the fields of organic synthesis and materials science, but is not intended for therapeutic or veterinary applications.
The synthesis of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene typically involves several steps, including the nitration of the corresponding sulfonyl derivative of benzene. The synthesis can be approached through the following general method:
The exact conditions for each reaction step may vary based on desired yields and purity levels. Reaction temperatures, concentrations, and catalysts play crucial roles in optimizing these processes.
The chemical structure of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene features a benzene ring with a nitro group and a propenylsulfonyl substituent. The structural representation includes:
The compound's InChI key is DYFLJXLKEPEEOF-FARCUNLSSA-N, and its SMILES representation is CC=CS(=O)(=O)C1=CC=CC=C1N+[O-].
1-Nitro-2-(1-propen-1-ylsulfonyl)benzene can participate in various chemical reactions typical for nitro and sulfonyl compounds:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the nitro group and the electron-donating properties of the propenyl chain.
The mechanism by which 1-nitro-2-(1-propen-1-ylsulfonyl)benzene exerts its effects in chemical reactions typically involves:
1-Nitro-2-(1-propen-1-ylsulfonyl)benzene has several scientific uses:
Research into this compound continues to explore its potential applications in pharmaceuticals and agrochemicals due to its unique structural features .
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5